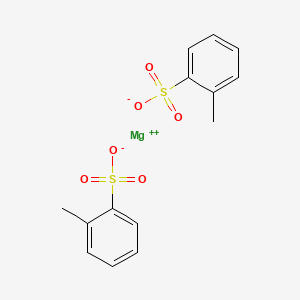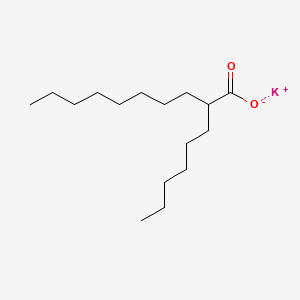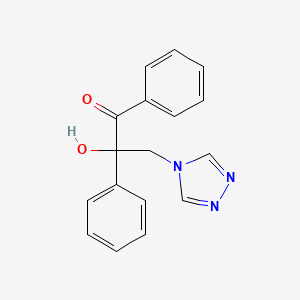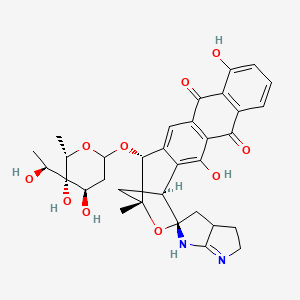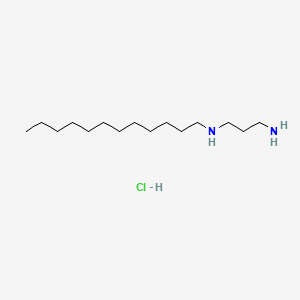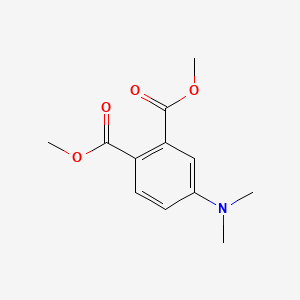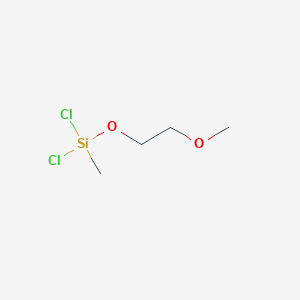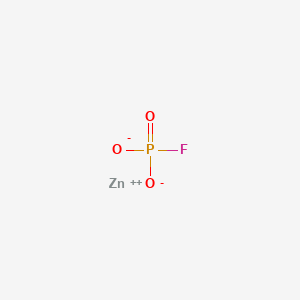
Zinc fluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc fluorophosphate is a chemical compound that combines zinc, fluorine, and phosphate ions. It is known for its unique structural properties and potential applications in various fields, including energy storage and catalysis. The compound’s ability to form stable frameworks makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc fluorophosphate can be synthesized using hydrothermal methods. This involves reacting zinc oxide with hydrofluoric acid and phosphoric acid under controlled temperature and pressure conditions. The reaction typically takes place at temperatures around 250°C, resulting in the formation of a crystalline this compound structure .
Industrial Production Methods: In industrial settings, this compound is produced through similar hydrothermal processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve reagents like sodium fluoride or ammonium phosphate.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and phosphate derivatives, while substitution reactions can produce various fluorophosphate compounds .
Applications De Recherche Scientifique
Zinc fluorophosphate has a wide range of applications in scientific research:
Energy Storage: It is used as a cathode material in zinc-ion batteries due to its ability to intercalate zinc ions efficiently.
Catalysis: The compound’s unique structure makes it an effective catalyst in various chemical reactions.
Biological Applications: Research is ongoing to explore its potential in biological systems, including drug delivery and imaging.
Industrial Applications: this compound is used in the production of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which zinc fluorophosphate exerts its effects involves its ability to interact with other ions and molecules. In energy storage applications, the compound’s structure allows for the reversible intercalation of zinc ions, facilitating efficient charge and discharge cycles. The molecular targets and pathways involved include the zinc ion transport channels and the phosphate framework, which provide stability and conductivity .
Comparaison Avec Des Composés Similaires
Iron-based fluorophosphate (Na2FePO4F): Used as a cathode material in zinc-ion batteries.
Vanadium fluorophosphate (Na3V2O2(PO4)2F): Known for its high energy density and stability.
Zinc-aluminium-nitrate layered double hydroxide: Used in various industrial applications due to its high anionic exchange capacity.
Uniqueness of Zinc Fluorophosphate: this compound stands out due to its unique combination of zinc, fluorine, and phosphate ions, which provide a stable and efficient framework for various applications. Its ability to intercalate zinc ions efficiently makes it particularly valuable in energy storage technologies .
Propriétés
Numéro CAS |
68705-59-9 |
|---|---|
Formule moléculaire |
FO3PZn |
Poids moléculaire |
163.4 g/mol |
Nom IUPAC |
zinc;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/FH2O3P.Zn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 |
Clé InChI |
SSFRJJARVXKYME-UHFFFAOYSA-L |
SMILES canonique |
[O-]P(=O)([O-])F.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




